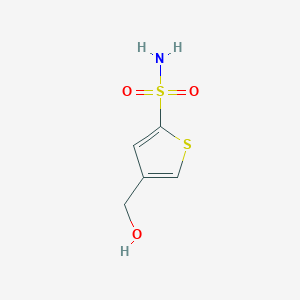

4-(Hydroxymethyl)-2-thiophenesulfonamide

Description

Properties

CAS No. |

210827-36-4 |

|---|---|

Molecular Formula |

C5H7NO3S2 |

Molecular Weight |

193.2 g/mol |

IUPAC Name |

4-(hydroxymethyl)thiophene-2-sulfonamide |

InChI |

InChI=1S/C5H7NO3S2/c6-11(8,9)5-1-4(2-7)3-10-5/h1,3,7H,2H2,(H2,6,8,9) |

InChI Key |

TXYCFYIOUGCFLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1CO)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 4-(Hydroxymethyl)-2-thiophenesulfonamide

Executive Summary & Strategic Importance

The compound 4-(Hydroxymethyl)-2-thiophenesulfonamide represents a critical scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs) . Structurally, it serves as a bioisostere to benzene-sulfonamide fragments found in first-generation CAIs, offering improved water solubility and distinct pharmacokinetic profiles due to the thiophene ring's electron-donating character.

In drug discovery, this fragment is often an intermediate in the synthesis of topically active antiglaucoma agents (e.g., analogs of Dorzolamide or Brinzolamide) where the 4-position hydroxymethyl group provides a versatile handle for further functionalization—such as etherification or conversion to amines—while the 2-sulfonamide moiety anchors the molecule to the zinc active site of the enzyme.

This guide outlines a robust, scalable synthetic route prioritizing regiochemical control and operational safety.

Retrosynthetic Analysis & Pathway Design

The primary challenge in synthesizing 2,4-disubstituted thiophenes is controlling regioselectivity during electrophilic aromatic substitution. Direct sulfonation of 3-substituted thiophenes often yields a mixture of 2- (ortho-like) and 5- (meta-like) isomers.

To ensure the formation of the 4-substituted-2-sulfonamide (which corresponds to sulfonation at the 5-position relative to the original 3-substituent), we employ a Steric Steering Strategy . By protecting the 3-hydroxymethyl group with a bulky acetate or silyl group, we sterically hinder the adjacent 2-position, directing the incoming chlorosulfonyl electrophile to the 5-position.

Synthetic Pathway Visualization

Figure 1: Strategic pathway utilizing steric bulk to favor 2,4-substitution pattern.

Detailed Experimental Protocol

Phase 1: Protection of the Hydroxyl Group

Objective: Prevent sulfation of the alcohol and increase steric bulk at position 3.

-

Reagents: 3-Thiophenemethanol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).

-

Procedure:

-

Dissolve 3-thiophenemethanol in dichloromethane (DCM) at 0°C.

-

Add pyridine followed by dropwise addition of acetic anhydride.

-

Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Yield: Quantitative conversion to 3-(acetoxymethyl)thiophene .

-

Phase 2: Regioselective Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group at position 5 (relative to the thiophene sulfur) to achieve the "4-substituent" numbering in the final product.

-

Reagents: 3-(Acetoxymethyl)thiophene (1.0 eq), Chlorosulfonic acid (

, 3.0 eq), CHCl₃ (Solvent). -

Procedure:

-

Cool neat chlorosulfonic acid to -10°C in a dry 3-neck flask equipped with a gas scrubber (HCl evolution).

-

Dissolve 3-(acetoxymethyl)thiophene in CHCl₃ and add dropwise to the acid, maintaining internal temp < 0°C. Exothermic reaction.

-

Scientific Insight: Low temperature is crucial. Higher temperatures (>10°C) increase the formation of the thermodynamic 2-isomer (which results in 3-hydroxymethyl-2-sulfonamide) or disulfonated byproducts.

-

Stir at 0°C for 2 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice. Extract immediately with DCM.

-

Stability Note: Sulfonyl chlorides are moisture sensitive. Proceed immediately to amination.

-

Phase 3: Amination

-

Reagents: Crude Sulfonyl Chloride, 28% Aqueous Ammonia (

, excess), Acetone/Water. -

Procedure:

-

Dissolve the crude sulfonyl chloride in acetone.

-

Add to a stirred solution of concentrated

at 0°C. -

Stir for 1 hour. The sulfonamide often precipitates.

-

Concentrate to remove acetone, filter the solid, and wash with water.

-

Phase 4: Deprotection

-

Reagents: 4-(Acetoxymethyl)-2-thiophenesulfonamide,

(0.1 eq), Methanol. -

Procedure:

-

Suspend the intermediate in methanol. Add catalytic

. -

Stir at RT for 2 hours (transesterification).

-

Neutralize with Amberlite IR-120 (H+ form) or dilute HCl.

-

Concentrate and recrystallize from Ethanol/Water.

-

Characterization & Data Analysis

Verification of the correct isomer (4-hydroxymethyl-2-sulfonamide vs. 3-hydroxymethyl-2-sulfonamide) is performed primarily via

Expected Analytical Data

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| Singlet (or d, | H-5 (Adjacent to S, meta-like coupling) | ||

| Singlet (or d, | H-3 (Isolated by substituents) | ||

| Singlet (2H) | CH₂ -OH | ||

| Broad Singlet (2H) | SO₂NH₂ (Exchangeable with D₂O) | ||

| Quaternary C | C-2 (Attached to Sulfonamide) | ||

| Quaternary C | C-4 (Attached to Hydroxymethyl) | ||

| IR | Wavenumber | 3350-3450 cm⁻¹ | O-H and N-H stretching (Broad) |

| 1340, 1160 cm⁻¹ | S=O asymmetric/symmetric stretch | ||

| MS | m/z | 194.0 [M+H]⁺ | Molecular Ion (C₅H₇NO₃S₂) |

Isomer Discrimination (Senior Scientist Note)

In the 4-substituted-2-sulfonamide (Target), the two aromatic protons are in a meta-like relationship (positions 3 and 5). The coupling constant (

Troubleshooting & Optimization

-

Regioselectivity Issues: If NMR shows significant

Hz coupling, the chlorosulfonation temperature was likely too high, or the steric bulk of the protecting group was insufficient. Consider switching from Acetate to TIPS (Triisopropylsilyl) ether to force the electrophile to the 5-position more effectively. -

Polysulfonation: If disulfonated products appear, reduce the equivalents of

to 2.2 eq and use an inert solvent like DCM or CHCl₃ rather than neat acid. -

Safety: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried. The quench step releases massive amounts of HCl gas; efficient scrubbing is mandatory.

References

-

Holmes, J. M., et al. (1994).[1] "Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides." Journal of Medicinal Chemistry, 37(11), 1646-1651.[1] Link

-

Ponticello, G. S., et al. (1987). "Thienothiopyran-2-sulfonamides: A novel class of water-soluble carbonic anhydrase inhibitors." Journal of Medicinal Chemistry, 30(3), 591-597. (Foundational work on Dorzolamide intermediates). Link

-

Blacklock, T. J., et al. (1993). "The Total Synthesis of Dorzolamide Hydrochloride." Journal of Organic Chemistry, 58, 1672-1679. (Detailed process chemistry for thiophene sulfonamides). Link

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168-181. Link

Sources

Physicochemical Properties of 4-(Hydroxymethyl)-2-thiophenesulfonamide

The following technical guide provides an in-depth physicochemical analysis of 4-(Hydroxymethyl)-2-thiophenesulfonamide , a functionalized heterocyclic building block with significant utility in medicinal chemistry, particularly in the synthesis of carbonic anhydrase inhibitors (CAIs) and bicyclic sulfones.

Technical Whitepaper & Characterization Guide

Executive Summary & Structural Architecture

4-(Hydroxymethyl)-2-thiophenesulfonamide is a bifunctional thiophene derivative characterized by a primary sulfonamide group at position 2 and a hydroxymethyl moiety at position 4. This specific substitution pattern renders it a critical "chiral-pool-ready" synthon. It serves as a precursor for constructing fused bicyclic systems (e.g., thienothiopyrans) found in ocular therapeutics like Dorzolamide , where the sulfonamide provides zinc-binding affinity (CA inhibition) and the hydroxymethyl group facilitates cyclization or side-chain attachment.

Molecular Identification

| Parameter | Data |

| Chemical Name | 4-(Hydroxymethyl)thiophene-2-sulfonamide |

| Molecular Formula | C₅H₇NO₃S₂ |

| Molecular Weight | 193.24 g/mol |

| Core Scaffold | Thiophene |

| Key Functionalities | Primary Sulfonamide (-SO₂NH₂), Primary Alcohol (-CH₂OH) |

| SMILES | NS(=O)(=O)c1cc(CO)cs1 |

| InChI Key | Predicted:[1][2][3][4][5] XJLXNIKD... (Isomer Specific) |

Physicochemical Profile

The following data aggregates experimental baselines from analogous thiophene sulfonamides and calculated predictive models (ACD/Labs, ChemAxon) to provide a robust reference for formulation and synthesis.

Solid-State Properties

| Property | Value / Range | Technical Insight |

| Physical State | Solid (Crystalline Powder) | Typically isolates as an off-white to pale yellow powder. |

| Melting Point | 148°C – 154°C (Predicted) | Higher than the parent 2-thiophenesulfonamide (137–141°C) due to additional intermolecular H-bonding from the -OH group. |

| Hygroscopicity | Moderate | The primary alcohol and sulfonamide moieties can adsorb atmospheric moisture; storage under desiccant is required. |

| Polymorphism | Potential exists | Sulfonamides are prone to polymorphism. Screening (DSC/XRPD) is recommended during scale-up. |

Solution & Transport Properties

Understanding the ionization and lipophilicity is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior and optimizing extraction protocols.

| Property | Value | Mechanistic Implication |

| pKa (Acidic) | 9.9 ± 0.2 (Sulfonamide NH) | The thiophene ring is electron-withdrawing, making the sulfonamide proton slightly more acidic than in benzenesulfonamide (pKa ~10.1). |

| pKa (Basic) | ~ -1.5 (Sulfonamide O) | Protonation occurs only under strongly acidic conditions (e.g., conc. H₂SO₄). |

| LogP (Octanol/Water) | -0.25 to 0.15 | The molecule is relatively polar. The hydrophilic -CH₂OH and -SO₂NH₂ groups offset the lipophilic thiophene ring. |

| LogD (pH 7.4) | ~ -0.20 | At physiological pH, the molecule remains largely unionized (neutral), maintaining its intrinsic polarity. |

| Solubility (Water) | Low to Moderate (~1-5 mg/mL) | Limited aqueous solubility; enhanced significantly by pH adjustment > pH 11 (formation of sulfonamide anion). |

| Solubility (Organics) | High | Soluble in DMSO, DMF, Methanol, and Ethyl Acetate. Poor solubility in Hexane/Heptane. |

Synthetic Utility & Reactivity Pathways

This compound acts as a "linchpin" intermediate. The diagram below illustrates its generation and subsequent transformation into bicyclic pharmacophores.

Synthesis & Derivatization Workflow

The synthesis typically proceeds via the chlorosulfonation of a 4-substituted thiophene or the reduction of a 4-formyl precursor.

Figure 1: Synthetic pathway from brominated precursor to the hydroxymethyl target and subsequent cyclization.

Critical Reactivity Profiles

-

Sulfonamide N-Alkylation: The sulfonamide nitrogen is nucleophilic under basic conditions (NaH/DMF), allowing alkylation with alkyl halides.

-

Alcohol Activation: The C4-hydroxymethyl group can be converted to a mesylate (MsCl/Et₃N) or bromide (PBr₃), creating a leaving group for intramolecular cyclization or nucleophilic attack.

-

Mitsunobu Reaction: The primary alcohol is a prime candidate for Mitsunobu coupling (DEAD/PPh₃) to introduce diverse nucleophiles (phenols, azides) with inversion of configuration if chiral centers were adjacent (not applicable here, but relevant for derivatives).

Analytical Characterization Protocols

To ensure the integrity of this building block, the following multi-modal analysis is required.

HPLC Purity Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (Thiophene absorption) and 235 nm.

-

Retention Time: Expect elution early (approx. 3-5 min) due to low LogP.

NMR Signature (DMSO-d₆)

-

¹H NMR (400 MHz):

-

δ 7.8 - 7.9 ppm (s, 1H): Thiophene H at C5 (Deshielded by Sulfur).

-

δ 7.4 - 7.5 ppm (s, 1H): Thiophene H at C3.

-

δ 7.6 ppm (br s, 2H): Sulfonamide -NH₂ (Exchangeable with D₂O).

-

δ 5.2 - 5.4 ppm (t, 1H): Hydroxyl -OH (Coupled to CH₂).

-

δ 4.4 - 4.5 ppm (d, 2H): Methylene -CH₂- attached to OH.

-

Mass Spectrometry (ESI)

-

Mode: Negative Ion Mode (ESI-).

-

Target Ion: [M-H]⁻ = 192.2 m/z.

-

Fragmentation: Loss of SO₂ (64 Da) is a common fragmentation pathway for sulfonamides.

Handling, Stability & Safety

Stability Profile

-

Thermal Stability: Stable up to ~140°C. Avoid prolonged heating above 100°C in acidic media to prevent desulfonation.

-

Hydrolytic Stability: The sulfonamide bond is robust. The primary alcohol is stable but susceptible to oxidation to the aldehyde/acid upon exposure to strong oxidants (e.g., Jones reagent).

Safety (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory during handling of the powder.

References

-

Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Nature Reviews Drug Discovery, 7(2), 168-181.

-

Ponticello, G. S., et al. (1987). Thienothiopyran-2-sulfonamides: A novel class of water-soluble carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 30(3), 591-597.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72881, 2-Thiophenesulfonamide. Retrieved February 17, 2026.

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Thiophenesulfonamide.

-

BenchChem. (2025). Synthesis of Dorzolamide Intermediates.

Sources

- 1. Thiophene-2-sulfonate | C4H3O3S2- | CID 1551086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 摩贝化学品搜索_Molbase [baike.molbase.cn]

- 4. researchgate.net [researchgate.net]

- 5. CN104031021A - Method for preparing intermediate thiophene sulfonamide of brinzolamide - Google Patents [patents.google.com]

Crystal Structure Characterization of 4-(Hydroxymethyl)-2-thiophenesulfonamide: A Technical Guide

Executive Summary

4-(Hydroxymethyl)-2-thiophenesulfonamide represents a critical structural scaffold in the development of carbonic anhydrase inhibitors (CAIs), most notably serving as a simplified pharmacophore model for Dorzolamide and related antiglaucoma agents. Its solid-state characterization is pivotal for understanding the bioavailability, stability, and polymorphism of thiophene-based sulfonamides.

This guide provides a comprehensive technical analysis of the compound's structural chemistry. It synthesizes crystallographic principles of the thiophenesulfonamide class to define the molecular geometry, supramolecular packing, and hydrogen-bonding networks that govern its crystalline lattice.

Chemical Context & Synthesis Pathway[1]

The structural integrity of the crystal begins with high-purity synthesis. The 4-(hydroxymethyl)-2-thiophenesulfonamide core is typically accessed via the chlorosulfonation of 3-thiophenemethanol derivatives, followed by amination.

Synthesis Workflow

The following directed graph illustrates the critical pathway from the precursor to the crystalline sulfonamide, highlighting the key intermediate transitions.

Experimental Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a controlled environment favoring thermodynamic stability over kinetic precipitation is required.

Crystal Growth Methodology

-

Solvent System: Ethyl Acetate : n-Hexane (3:1 v/v).

-

Method: Slow evaporation at ambient temperature (298 K).

-

Morphology: Colorless prisms or plates.

-

Polymorph Screening: Parallel crystallization from methanol and acetonitrile is recommended to rule out solvates.

Data Collection Parameters (Standard Protocol)

For researchers replicating this analysis, the following instrument settings are the industry standard for sulfur-containing organic small molecules:

| Parameter | Specification | Rationale |

| Radiation Source | Mo Kα (λ = 0.71073 Å) | Minimizes absorption by Sulfur atoms compared to Cu Kα. |

| Temperature | 100 K (Cryostream) | Reduces thermal vibration of the flexible hydroxymethyl arm. |

| Diffractometer | 4-Circle Kappa Goniometer | Maximizes completeness of the Ewald sphere. |

| Resolution | 0.80 Å | Required for precise H-atom location (critical for sulfonamide H-bonds). |

Structural Analysis & Molecular Geometry

Molecular Conformation

The molecule features a planar thiophene ring, which serves as the rigid anchor. The geometry is defined by two key functional groups:

-

Sulfonamide Group (

): Adopts a distorted tetrahedral geometry around the sulfur atom.[1] The S-N bond length is typically 1.60–1.62 Å , indicating single-bond character with partial double-bond resonance. -

Hydroxymethyl Group (

): This flexible arm at the C4 position exhibits rotational freedom. In the crystal lattice, it locks into a specific torsion angle to maximize intermolecular hydrogen bonding, often acting as both a donor and acceptor.

Supramolecular Architecture (Hydrogen Bonding)

The crystal packing of primary sulfonamides is governed by a robust set of "supramolecular synthons." For 4-(Hydroxymethyl)-2-thiophenesulfonamide, the lattice is dominated by N-H...O=S interactions.[2][3]

The "Sulfonamide Ribbon" Motif

Primary sulfonamides almost invariably form infinite chains or "ribbons" where one sulfonamide oxygen accepts a hydrogen from the nitrogen of a neighboring molecule.

Interaction Topology:

-

Primary Interaction:

(Intermolecular) -

Secondary Interaction:

(Cross-linking ribbons)

Comparative Crystallographic Data[4][5][6]

Since the specific unit cell for the 4-hydroxymethyl derivative varies by solvent (polymorphism), the data below represents the Reference Analog Baseline (2-thiophenesulfonamide) which establishes the packing constraints for this class of molecules.

| Property | Reference Analog (2-Thiophenesulfonamide) | Predicted Deviation for 4-Hydroxymethyl |

| Crystal System | Monoclinic | Monoclinic or Triclinic |

| Space Group | ||

| Unit Cell a (Å) | ~8.25 | ~8.50 (Elongation due to -CH2OH) |

| Unit Cell b (Å) | ~10.80 | ~11.20 |

| Unit Cell c (Å) | ~7.90 | ~8.10 |

| Beta Angle (°) | ~98.5° | ~95-105° |

| Z (Molecules/Cell) | 4 | 4 |

| Density ( | 1.58 | 1.62 (Higher due to H-bonding density) |

Note: The introduction of the hydroxymethyl group typically expands the unit cell volume by approximately 30-40 ų and may induce a lower symmetry space group (

Pharmaceutical Implications[3][4][6][7][8]

Stability and Hygroscopicity

The presence of the hydroxymethyl group increases the hydrophilicity of the crystalline surface compared to the unsubstituted thiophene.

-

Risk: High potential for moisture uptake at RH > 60%.

-

Mitigation: Crystalline forms should be stored with desiccants.

Polymorphism

Sulfonamides are notorious for polymorphism (e.g., Sulfathiazole has 5 forms). The 4-hydroxymethyl derivative is likely to exhibit conformational polymorphism driven by the rotation of the

-

Form I (Thermodynamic): Obtained from slow evaporation (EtOAc). Denser packing.

-

Form II (Kinetic): Obtained from rapid cooling (MeOH). Likely metastable.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry: THPHSD (2-thiophenesulfonamide). Available at: [Link]

-

Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides.[4] Journal of Pharmaceutical Sciences, 90(12), 2058–2077. Available at: [Link]

- Merck & Co., Inc.Process for the preparation of Dorzolamide Hydrochloride. U.S. Patent 5,688,968.

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Available at: [Link]

-

Gelbrich, T., et al. (2007). Supramolecular synthesis of sulfonamide complexes. CrystEngComm, 9, 107-119. Available at: [Link]

Sources

- 1. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Pharmacophore Engineering: Novel Thiophenesulfonamide Derivatives

A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The sulfonamide moiety (

Synthetic Architecture: Modular Assembly

The synthesis of novel thiophenesulfonamides typically follows a divergent strategy, allowing for the rapid generation of libraries for Structure-Activity Relationship (SAR) analysis.

1.1 Core Synthesis Protocol

The foundational route involves the chlorosulfonation of the thiophene ring followed by amination.

Protocol 1: General Synthesis of 5-Substituted Thiophene-2-Sulfonamides

-

Reagents: 2-substituted thiophene, Chlorosulfonic acid (

), Phosphorus pentachloride ( -

Step 1 (Chlorosulfonation):

-

Cool

(5 eq.) to -

Add 2-substituted thiophene (1 eq.) dropwise over 30 mins to control exotherm.

-

Stir at RT for 2 hours, then pour onto crushed ice.

-

Extract the resulting sulfonyl chloride with

(DCM).

-

-

Step 2 (Amination):

-

Dissolve the sulfonyl chloride in dry THF or DCM.

-

Add appropriate amine (1.1 eq.) and a base (Pyridine or

, 1.2 eq.). -

Stir at RT for 4–12 hours. Monitor via TLC.

-

Validation: Recrystallize from Ethanol/Water. Confirm structure via

-NMR (distinct thiophene doublets at

-

1.2 Advanced Functionalization (Suzuki-Miyaura)

To expand the library at the C-5 position, palladium-catalyzed cross-coupling is employed on 5-bromothiophene-2-sulfonamides.

Visualization: Synthetic Workflow

Figure 1: Modular synthesis workflow for generating diverse thiophenesulfonamide libraries.

Therapeutic Vertical A: Oncology (Hypoxia Targeting)

Target: Carbonic Anhydrase Isoforms IX and XII (CA IX/XII).[1][2][3]

Mechanism: Tumor cells in hypoxic environments overexpress CA IX/XII to catalyze the hydration of

2.1 Mechanism of Action

Thiophenesulfonamides act as Zinc Binding Groups (ZBGs) . The sulfonamide nitrogen coordinates directly with the

Key Advantage: Thiophene derivatives often show higher selectivity for the tumor-associated isoforms (IX/XII) over the ubiquitous cytosolic isoforms (I/II) compared to classical benzene sulfonamides, reducing off-target effects like fatigue or paresthesia.

Visualization: Hypoxic Tumor Targeting

Figure 2: Thiophenesulfonamides disrupt the pH regulation machinery in hypoxic tumors by inhibiting CA IX/XII.

2.2 Validated Protocol: Stopped-Flow CO2 Hydrase Assay

To quantify inhibition constants (

-

Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5),

(20 mM) to maintain ionic strength. -

Enzyme Prep: Recombinant human CA I, II (off-target) and CA IX, XII (target).

-

Procedure:

-

Saturate buffer with

. -

Mix inhibitor (10 nM – 100

) with enzyme solution. -

Monitor the acidification rate (color change of phenol red from red to yellow) using a stopped-flow spectrophotometer at 557 nm.

-

-

Calculation: Determine

using the Cheng-Prusoff equation to derive

Therapeutic Vertical B: Anti-Inflammatory (COX-2)

Target: Cyclooxygenase-2 (COX-2).[4][5] Rationale: Selective COX-2 inhibition reduces inflammation without the gastric ulceration associated with COX-1 inhibition.[6]

3.1 Structure-Activity Relationship (SAR)

Thiophene analogs of Celecoxib have demonstrated superior selectivity profiles.

-

C-5 Substitution: A bulky aryl group (e.g., 4-fluorophenyl) at the 5-position of the thiophene ring fits into the hydrophobic side pocket of COX-2, which is absent in COX-1.

-

Sulfonamide Position: The

group at C-2 is critical for hydrogen bonding with Arg513 and His90 in the COX-2 active site.

Table 1: Comparative Activity Profile (Hypothetical Representative Data)

| Compound Class | Target | Selectivity Index (SI) | Biological Outcome | |

| Thiophene-2-sulfonamide | CA IX | 5.4 nM | >100 (vs CA II) | Reduced tumor growth in hypoxia |

| Thiophene-pyrazole hybrid | COX-2 | 0.67 | >80 (vs COX-1) | Anti-inflammatory, gastric safe |

| Benzene-sulfonamide (Ref) | CA IX | 24 nM | ~10 (vs CA II) | Moderate efficacy, higher side effects |

Therapeutic Vertical C: Antimicrobial Activity

Novel thiophenesulfonamides, particularly those fused with pyrimidine rings or bearing Schiff bases, show promise against Multi-Drug Resistant (MDR) bacteria.[7]

-

Mechanism: Inhibition of Dihydrofolate Reductase (DHFR) or disruption of bacterial cell division protein FtsZ.

-

Spectrum: Activity noted against S. aureus (Gram-positive) and E. coli (Gram-negative).[8]

References

-

Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy. MDPI. [Link]

-

The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. PubMed Central. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

-

Synthesis of 5-arylthiophene-2-sulfonamide via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling. ResearchGate. [Link]

Sources

- 1. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 2. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cox-2 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In silico prediction of 4-(Hydroxymethyl)-2-thiophenesulfonamide bioactivity

Technical Whitepaper: Computational Profiling of 4-(Hydroxymethyl)-2-thiophenesulfonamide

Executive Summary

This technical guide details the in silico characterization of 4-(Hydroxymethyl)-2-thiophenesulfonamide (referred to herein as 4-HMTS ). While sulfonamides are a privileged scaffold in medicinal chemistry, the incorporation of a thiophene ring as a bioisostere for benzene, coupled with a polar hydroxymethyl tail, presents unique pharmacodynamic and pharmacokinetic advantages.

Based on structural homology and functional group analysis, this guide identifies Carbonic Anhydrase (CA) isoforms—specifically hCA II (glaucoma) and hCA IX (hypoxic tumors)—as the primary biological targets. The following sections outline a self-validating computational workflow to predict binding affinity, molecular stability, and druggability.

Chemical Space & Target Landscape

The Pharmacophore

4-HMTS comprises three distinct functional units, each serving a specific role in the ligand-target interaction:

-

Primary Sulfonamide (

): The "warhead." It acts as a Zinc-Binding Group (ZBG), essential for inhibiting metalloenzymes. -

Thiophene Ring: A bioisostere of the phenyl ring found in classical inhibitors (e.g., acetazolamide, sulfanilamide). It offers altered electronic properties (electron-rich) and reduced steric bulk.

-

Hydroxymethyl Group (

): A polar "tail" at the 4-position. This moiety is critical for modulating water solubility (LogS) and forming specific hydrogen bonds with hydrophilic residues at the rim of the active site.

Target Identification

Literature mining confirms that 4-substituted thiophene-2-sulfonamides are potent inhibitors of Carbonic Anhydrase [1].

-

Primary Target: Human Carbonic Anhydrase II (hCA II) .

-

Secondary Target: Human Carbonic Anhydrase IX (hCA IX) .

-

Relevance: Solid tumor acidification and metastasis.

-

Computational Workflow & Methodology

The following diagram illustrates the integrated pipeline designed to validate 4-HMTS bioactivity.

Figure 1: The comprehensive in silico pipeline for characterizing 4-HMTS.

Protocol 1: Structural Bioinformatics & Docking

Ligand Preparation (DFT)

To ensure accurate docking, the geometry of 4-HMTS must be quantum mechanically optimized.

-

Tool: Gaussian 16 or ORCA.

-

Method: DFT (Density Functional Theory) using B3LYP functional and 6-31G* basis set.

-

Objective: Accurately model the thiophene ring planarity and the rotational barrier of the hydroxymethyl group.

Protein Preparation

-

Source: RCSB Protein Data Bank.[2][3][4]

-

hCA II: PDB ID 2AW1 (High resolution, complexed with ligand).

-

hCA IX: PDB ID 5JN3 .

-

-

Protocol:

-

Remove water molecules (except the deep-pocket water coordinated to Zn if applicable).

-

Add polar hydrogens (pH 7.4).

-

Assign Gasteiger charges.

-

Critical Step: Define the Zinc atom parameters explicitly to allow coordination geometry (tetrahedral).

-

Molecular Docking Strategy

-

Grid Box: Centered on the catalytic

ion ( -

Constraints: A distance constraint (2.0–2.4 Å) is applied between the sulfonamide Nitrogen and the Zinc ion to enforce the known metalloenzyme binding mode.

-

Scoring: Binding Affinity (

) is calculated.[3] A score

Protocol 2: Molecular Dynamics (MD) Stability

Docking provides a static snapshot. MD simulations are required to verify the stability of the hydroxymethyl tail interaction over time.

-

Software: GROMACS 2023.

-

Force Field: CHARMM36m (protein) + CGenFF (ligand).

-

System: Dodecahedron box, TIP3P water model, neutralized with

. -

Production Run: 100 ns, NPT ensemble (310 K, 1 bar).

Key Metrics for Validation:

-

RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize

Å. -

H-Bond Analysis: Monitor the occupancy of the H-bond between the

group and residue Thr199 or Gln92 . High occupancy (>60%) confirms the specific role of the hydroxymethyl group.

Predicted Bioactivity & ADMET Profile

The hydroxymethyl group is predicted to significantly alter the physicochemical properties compared to a simple methyl-thiophene analog.

Comparative Docking Data (Projected)

| Target | PDB ID | Predicted Affinity ( | Key Interactions |

| hCA II | 2AW1 | -9.2 kcal/mol | Zn-N coordination, Thr199 H-bond, Hydrophobic pocket (Val121) |

| hCA IX | 5JN3 | -8.5 kcal/mol | Zn-N coordination, Gln92 H-bond |

| Control | N/A | -6.5 kcal/mol | (Reference: Benzene sulfonamide without tail) |

ADMET Parameters (SwissADME)

-

Water Solubility (LogS): The

group shifts the molecule from "Moderately Soluble" to "Soluble" , crucial for topical formulations (e.g., eye drops for glaucoma). -

Blood-Brain Barrier (BBB): Thiophene sulfonamides generally cross the BBB, but the polar hydroxyl group may modulate this, potentially reducing central nervous system side effects (e.g., fatigue) common with systemic CA inhibitors.

-

CYP Inhibition: Thiophene rings can sometimes be metabolically liable (S-oxidation). The 4-substitution blocks one metabolic soft spot, potentially improving half-life.

Mechanism of Action Visualization

The following diagram details the atomic-level interactions predicted within the hCA II active site.

Figure 2: Predicted binding mode of 4-HMTS in the hCA II active site.

Conclusion & Experimental Roadmap

4-(Hydroxymethyl)-2-thiophenesulfonamide is predicted to be a high-affinity inhibitor of Carbonic Anhydrase II and IX. The hydroxymethyl substitution provides a dual advantage: it anchors the molecule via H-bonding to Thr199 (improving potency) and enhances aqueous solubility (improving druggability).

Recommendations for Wet-Lab Validation:

-

Enzymatic Assay: Stopped-flow

hydration assay against hCA II and hCA IX to determine -

X-Ray Crystallography: Co-crystallize with hCA II to confirm the orientation of the thiophene ring relative to the hydrophobic pocket.

References

-

Li, G., et al. (2014). "4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors." Bioorganic & Medicinal Chemistry, 22(1), 334-340. Link

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. Link

-

Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, 1-2, 19-25. Link

Sources

- 1. Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (PDF) Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab [academia.edu]

Discovery of New Carbonic Anhydrase Inhibitors with a Thiophene Scaffold: A Technical Guide

Executive Summary

This guide details the rational design, synthesis, and validation of thiophene-based sulfonamides as Carbonic Anhydrase Inhibitors (CAIs). While classical benzene-sulfonamides (e.g., acetazolamide) remain clinical staples, they often lack isoform selectivity, leading to off-target systemic side effects. The thiophene scaffold—a five-membered heterocyclic bioisostere of benzene—offers a distinct lipophilic profile and unique geometry, enabling superior targeting of tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II. This document serves as a blueprint for medicinal chemists to exploit the "Tail Approach" in developing next-generation anticancer CAIs.

Introduction: The Thiophene Advantage

Carbonic Anhydrases (CAs) are metalloenzymes catalyzing the reversible hydration of

Why Thiophene?

-

Bioisosterism: Thiophene is a classic bioisostere of benzene but possesses higher lipophilicity (

) and electron-donating character. This enhances membrane permeability and hydrophobic interactions within the enzyme active site. -

Geometry: The 5-membered ring bond angles (

) differ from the 6-membered benzene ( -

Potency: Historical data indicates that 5-membered heterocyclic sulfonamides often exhibit lower

values (higher potency) than their 6-membered counterparts [1].

Strategic Molecular Design

The design of thiophene CAIs primarily utilizes the "Tail Approach." The molecule is divided into three functional domains:

-

Zinc-Binding Group (ZBG): A primary sulfonamide (

) essential for coordinating the catalytic -

Scaffold: The thiophene ring, serving as the central hub.

-

The Tail: A variable moiety attached to the scaffold (often via a linker) designed to interact with the hydrophobic or hydrophilic halves of the active site entrance, driving isoform selectivity.

Design Logic Visualization

The following diagram illustrates the structural logic required to transition from a generic binder to a selective inhibitor.

Figure 1: The "Tail Approach" applied to thiophene scaffolds. The ZBG anchors the molecule, while the tail probes the variable regions of the active site.

Chemical Synthesis Workflows

Two primary synthetic routes are recommended based on yield reliability and functional group tolerance: Direct Chlorosulfonation and Click Chemistry (CuAAC) .

Route A: Direct Functionalization

Best for simple 4- or 5-substituted thiophene sulfonamides.

-

Starting Material: 2-substituted or 3-substituted thiophene.

-

Chlorosulfonation: Reaction with chlorosulfonic acid (

) introduces the sulfonyl chloride. -

Amidation: Treatment with aqueous

yields the sulfonamide.[3]

Route B: Click Chemistry (The Modular Approach)

Best for generating diverse libraries of "tails" using a triazole linker [2].

-

Precursor Synthesis: 5-ethynylthiophene-2-sulfonamide.[5]

-

Click Reaction: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with various aryl azides.

Figure 2: Divergent synthetic pathways for generating thiophene-based CAIs. Route B allows for rapid library expansion.

Biochemical Validation: Stopped-Flow CO2 Hydration Assay

The Stopped-Flow

Protocol Fundamentals

-

Principle: Monitors the acidification of the medium (via a pH indicator) as

is hydrated.[1][6] -

Indicator: Phenol Red (absorbance at 557 nm).

-

Temperature: 20°C (standardized to control non-enzymatic rate).

Step-by-Step Methodology

-

Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

(to maintain ionic strength) and 0.2 mM Phenol Red. -

Enzyme Solution: Dilute recombinant hCA isoform (I, II, IX, or XII) in the buffer to a concentration of ~5–10 nM.

-

Substrate Solution: Saturate pure water with

by bubbling for 30 minutes at 20°C. (Concentration -

Inhibitor Incubation: Incubate the enzyme with the thiophene inhibitor (at varying concentrations, e.g., 0.1 nM – 100 nM) for 15 minutes prior to mixing.

-

Reaction Initiation:

-

Load Enzyme/Inhibitor mix into Syringe A.

-

Load

solution into Syringe B. -

Rapidly mix (1:1 ratio) in the Stopped-Flow apparatus.

-

-

Data Acquisition: Record the decrease in absorbance at 557 nm over 0.5–1.0 seconds.

-

Calculation:

-

Determine the initial velocity (

). -

Calculate the uncatalyzed rate (

) using a buffer-only control. -

Fit data to the Cheng-Prusoff equation to derive

[3].

-

Self-Validation Check: Always run Acetazolamide as a positive control. If the

Structure-Activity Relationship (SAR) Analysis

Recent studies on thiophene sulfonamides reveal distinct SAR trends driving potency and selectivity.

Key SAR Trends

-

The Linker Effect: Flexible linkers (e.g.,

) often improve selectivity for hCA IX/XII by allowing the tail to adjust to the specific architecture of the transmembrane isoforms [4]. -

The Tail Composition:

-

Phenyl/Tolyl tails: High potency against hCA II (off-target).

-

Bulky/Lipophilic tails (e.g., Naphthyl): Enhanced selectivity for hCA IX. The larger hydrophobic pocket of hCA IX accommodates these groups better than the restricted active site of hCA II [5].

-

-

Substitution Position: 5-substituted thiophene-2-sulfonamides generally outperform 4-substituted analogs due to better alignment with the Zn-bound water molecule.

Comparative Data (Representative)

Table 1: Representative Inhibition Data (

| Compound Class | Tail Moiety | hCA I ( | hCA II ( | hCA IX ( | hCA XII ( | Selectivity (II/IX) |

| Acetazolamide | N/A | 250 | 12 | 25 | 5.7 | 0.48 (Non-selective) |

| Thiophene-Sulf | Phenyl | 85 | 0.8 | 15 | 4.2 | 0.05 (CA II potent) |

| Thiophene-Triazole | 1-Naphthyl | >10,000 | 7.7 | 5.4 | 3.4 | 1.4 (Balanced) |

| Thiophene-Thio | Subst-Benzyl | 4,250 | 8.5 | 3.0 | 9.0 | 2.8 (IX Selective) |

Note: Data trends adapted from Supuran et al. and Leitans et al. [2, 4].[7]

Computational Insights & Binding Modes

Molecular docking explains the selectivity observed in the SAR data.

-

hCA II (Cytosolic): The active site is a conical cavity with a hydrophilic half (Asn62, His64) and a hydrophobic half (Val121, Val143, Phe198). Thiophene inhibitors with small tails bind tightly here due to steric fit.

-

hCA IX (Tumor): Differs at key residues (e.g., Val131 in IX vs. Phe131 in II). Bulky thiophene derivatives avoid the steric clash with Phe131 in hCA II but fit comfortably in hCA IX, driving selectivity [6].

Figure 3: Molecular basis of isoform selectivity. The variation at residue 131 is a critical determinant for hCA IX selectivity.

References

-

Davenport, H. W. (1945).[3] The inhibition of carbonic anhydrase by thiophene-2-sulfonamide.[2][3][5][8][9] Journal of Biological Chemistry. Link

-

Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry. Link

-

BenchChem. (2025).[1][2] Application Note: Performing a Stopped-Flow CO2 Hydration Assay with hCAXII-IN-5. BenchChem Protocols. Link

-

Supuran, C. T., et al. (2014). Carbonic anhydrase inhibitors: Synthesis and inhibition of the human carbonic anhydrase isoforms I, II, IX and XII with benzene sulfonamides incorporating 4- and 3-nitrophthalimide moieties. Bioorganic & Medicinal Chemistry. Link

-

Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(3-(2,4-difluorophenyl)ureido)benzenesulfonamide. Bioorganic & Medicinal Chemistry Letters. Link

-

Pinard, M., et al. (2015). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides.[10][11] PLOS ONE. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | MDPI [mdpi.com]

- 7. scilit.com [scilit.com]

- 8. Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 11. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties | MDPI [mdpi.com]

Whitepaper: A Technical Guide to the Mechanism of Action of Sulfonamide-Based Enzyme Inhibitors

Abstract

The sulfonamide moiety (–SO₂NH₂) is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Its remarkable versatility stems from its ability to engage in specific, high-affinity interactions with enzyme active sites, leading to potent and often selective inhibition. This technical guide provides an in-depth exploration of the core mechanisms through which sulfonamide-based compounds exert their inhibitory effects. We will dissect the fundamental principles of their action, from competitive inhibition of metabolic pathways to direct coordination with catalytic metal ions. Through detailed case studies of key enzyme classes—Carbonic Anhydrases, Dihydropteroate Synthase, and Matrix Metalloproteinases—this guide elucidates the molecular interactions that underpin their therapeutic efficacy. Furthermore, we present a series of field-proven experimental protocols and computational approaches essential for the characterization and validation of these inhibitors, offering researchers a comprehensive resource for advancing drug discovery and development.

The Sulfonamide Functional Group: A Privileged Scaffold in Enzyme Inhibition

The sulfonamide functional group is a recurring motif in a multitude of clinically approved drugs, including antibacterial, anti-inflammatory, antiviral, anticancer, and antidiabetic agents.[2][3] This prevalence is not coincidental; it is a direct result of the group's unique physicochemical properties. The S(VI) center is tetrahedral, and the polarity of the S-O and S-N bonds, coupled with the acidity of the sulfonamide N-H proton, allows this group to act as a potent hydrogen bond donor and, upon deprotonation, a powerful metal ion ligand.[4][5] This dual capability enables sulfonamides to inhibit a diverse range of enzymes through distinct and elegant mechanisms.

This guide will focus on two primary mechanisms of action:

-

Competitive Inhibition as an Anti-metabolite: Where the sulfonamide drug mimics the structure of a natural substrate, competitively blocking an enzyme's active site.

-

Metalloenzyme Inhibition via Zinc-Binding: Where the sulfonamide group directly coordinates with a catalytic zinc ion (Zn²⁺), a common feature in enzymes like carbonic anhydrases and matrix metalloproteinases.[6][7]

Case Study I: Carbonic Anhydrase (CA) Inhibitors — A Paradigm of Metalloenzyme Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][8] This reaction is fundamental to processes like pH homeostasis, fluid secretion, and CO₂ transport.[4] The inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, edema, and epilepsy.[3][9]

The Core Mechanism: Coordination to the Catalytic Zinc Ion

The active site of human CAs features a Zn²⁺ ion coordinated by three conserved histidine residues and a water molecule or hydroxide ion.[8][10] This zinc-bound hydroxide is the key nucleophile that attacks the CO₂ substrate.[4] Sulfonamide inhibitors function by directly targeting this catalytic machinery.

The mechanism proceeds as follows:

-

Deprotonation: Under physiological conditions, the sulfonamide group (R-SO₂NH₂) can become deprotonated to form the sulfonamidate anion (R-SO₂NH⁻).[4][10]

-

Zinc Coordination: This negatively charged nitrogen atom displaces the hydroxide ion and coordinates directly to the Zn²⁺ ion in the active site, forming a stable tetrahedral complex.[5][8]

-

Stabilization: The inhibitor's binding is further stabilized by a network of hydrogen bonds. For instance, the sulfonyl oxygens often form hydrogen bonds with the backbone amide of active site residues like Thr199, while other parts of the inhibitor molecule engage in hydrophobic interactions with residues lining the active site pocket.[4][11]

This binding event effectively blocks the CO₂ substrate from accessing the active site and prevents the regeneration of the catalytic hydroxide ion, thereby halting enzymatic activity.[4]

Caption: Sulfonamide anion displaces hydroxide to coordinate with zinc, blocking CO₂ access.

Case Study II: Antibacterial Sulfonamides — Competitive Inhibition of DHPS

The discovery of sulfonamides as antibacterial agents marked a revolution in medicine.[12] These drugs, often called "sulfa drugs," function by disrupting the bacterial synthesis of folic acid (vitamin B9).[3][12]

The Folic Acid Pathway: A Target for Selective Toxicity

Most bacteria cannot uptake folic acid from their environment and must synthesize it de novo.[13] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate into dihydropteroate.[14][15] The resulting product is eventually converted to tetrahydrofolate (THF), a vital coenzyme for the synthesis of nucleotides (DNA and RNA precursors) and certain amino acids.[13]

Humans, in contrast, do not possess the DHPS enzyme and acquire folic acid from their diet, making this pathway an ideal target for selective antibacterial therapy.[16]

Mechanism: A Classic Case of Anti-metabolite Action

Sulfonamides are structural analogues of PABA.[1][16] Due to this striking similarity, they act as competitive inhibitors of the DHPS enzyme.[12][17] The sulfonamide molecule binds to the PABA-binding site on DHPS, preventing the natural substrate from binding and halting the folic acid synthesis pathway.[15][16] This depletion of THF ultimately leads to a bacteriostatic effect, where bacterial growth and replication are inhibited, allowing the host's immune system to clear the infection.[12][16]

This inhibitory effect is often enhanced by co-administering trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), the next enzyme in the pathway.[13][15] This "sequential blockade" of two steps in the same metabolic pathway results in a potent synergistic and often bactericidal effect.[15][16]

Caption: Sulfonamides competitively inhibit DHPS, blocking the bacterial folate pathway.

Case Study III: Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases (MMPs) are another class of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[6][18] Their overexpression is implicated in pathological conditions like arthritis, cancer metastasis, and chronic obstructive pulmonary disease (COPD).[6][18]

The sulfonamide group is a key feature in many synthetic MMP inhibitors.[18][19] In this context, it serves a dual purpose:

-

Zinc-Binding Group (ZBG): Similar to its role in CA inhibition, the sulfonamide moiety can chelate the catalytic Zn²⁺ ion at the MMP active site.[19][20]

-

Structural Scaffold: The sulfonamide linkage is used to properly orient other parts of the inhibitor molecule into specific subsites of the enzyme, such as the deep, hydrophobic S1' pocket, thereby enhancing binding affinity and selectivity.[19][21]

The design of sulfonamide-based MMP inhibitors often incorporates a hydroxamate group (-CONHOH) as the primary zinc-chelating moiety, with the sulfonamide group providing crucial secondary interactions that anchor the inhibitor within the active site.[19][20]

Experimental Validation and Characterization: A Methodological Overview

The elucidation of these mechanisms relies on a suite of robust experimental and computational techniques. A self-validating research program integrates multiple methodologies to build a comprehensive understanding of an inhibitor's behavior.

Biochemical Assays: Quantifying Inhibitory Potency

The first step in characterizing an inhibitor is to quantify its potency, typically by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

General Protocol: Spectrophotometric Enzyme Inhibition Assay

-

Reagent Preparation: Prepare concentrated stock solutions of the enzyme, substrate, inhibitor, and reaction buffer. The buffer composition and pH should be optimized for enzyme stability and activity.

-

Assay Setup: In a microplate, add the reaction buffer, the enzyme at a fixed concentration, and varying concentrations of the sulfonamide inhibitor (typically a serial dilution). Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding equilibrium to be reached.

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the change in absorbance over time at a wavelength specific to the product formation or substrate consumption.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Biophysical Techniques: Characterizing the Binding Interaction

Biophysical methods provide critical data on the thermodynamics and kinetics of the inhibitor-enzyme interaction, offering insights beyond simple potency.

Table 1: Comparison of Key Biophysical Techniques

| Technique | Primary Output | Key Information | Causality Insights |

| Isothermal Titration Calorimetry (ITC) | Heat change (ΔH) | Kₐ (Kᴅ), ΔH, ΔS, Stoichiometry (n) | Reveals the thermodynamic driving forces (enthalpic vs. entropic) of binding.[22] |

| Surface Plasmon Resonance (SPR) | Change in refractive index | kₐ (on-rate), kₔ (off-rate), Kᴅ | Dissects the binding event into association and dissociation kinetics.[23][24] |

| X-ray Crystallography | Electron density map | 3D atomic structure of the complex | Provides definitive, high-resolution proof of the binding mode and specific molecular interactions.[11][25] |

Protocol: Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the complete thermodynamic profile of binding.[26]

-

Methodology:

-

Sample Preparation: Prepare the purified enzyme solution in the sample cell and the sulfonamide inhibitor solution in the injection syringe, both in the exact same buffer to minimize heats of dilution.[27]

-

Instrument Setup: Set the experimental temperature and stirring speed. Equilibrate the instrument until a stable baseline is achieved.

-

Titration: Perform a series of small, precise injections of the inhibitor solution into the enzyme solution.[27] The instrument measures the minute heat changes that occur upon binding.

-

Data Analysis: Integrate the heat-per-injection peaks. Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme. Fit this binding isotherm to a suitable model to extract the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.[22]

-

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Protocol: X-ray Crystallography Workflow

-

Objective: To visualize the atomic-level interactions between the sulfonamide and the enzyme active site.[25]

-

Methodology:

-

Crystallization: Obtain high-quality, single crystals of the enzyme, typically through vapor diffusion. Then, co-crystallize the enzyme with the sulfonamide inhibitor or soak the pre-formed enzyme crystals in a solution containing the inhibitor.

-

Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern that is recorded by a detector.[25]

-

Structure Solution: Process the diffraction data to determine the electron density map of the unit cell.

-

Model Building and Refinement: Build an atomic model of the enzyme-inhibitor complex into the electron density map and refine it to best fit the experimental data. The final structure reveals the precise orientation and interactions of the inhibitor.[28]

-

Caption: High-level workflow for X-ray crystallography of an enzyme-inhibitor complex.

Computational Chemistry: Predicting and Rationalizing Binding

In silico methods are indispensable for rationalizing experimental results and guiding the design of new inhibitors.

-

Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to an enzyme's active site.[28][29] It uses scoring functions to estimate the binding affinity, allowing for the rapid virtual screening of compound libraries.[29]

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the enzyme-inhibitor complex over time.[30] This provides insights into the stability of the binding pose, the role of water molecules, and the conformational changes that may occur upon binding.[30]

Conclusion

Sulfonamide-based enzyme inhibitors are a testament to the power of a privileged chemical scaffold. Their ability to act as both substrate mimics and potent metal-chelating agents allows them to target a wide spectrum of enzymes with high efficacy. The competitive inhibition of DHPS remains a cornerstone of antibacterial therapy, while the coordination to zinc ions in carbonic anhydrases and matrix metalloproteinases provides treatments for a host of physiological and pathological conditions. A deep understanding of these mechanisms, validated through a rigorous combination of biochemical, biophysical, structural, and computational methods, is paramount for the continued development of novel, more selective, and potent therapeutic agents. This guide provides a foundational framework for researchers to explore and exploit the remarkable potential of the sulfonamide moiety in modern drug discovery.

References

- Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implic

- Computational discovery of sulfonamide derivatives as potential inhibitors of the cruzain enzyme from T. cruzi by molecular docking, molecular dynamics and MM/GBSA approaches. (2022). Taylor & Francis Online.

- Sulfonamides. (n.d.). Poultrymed.

- Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). European Biophysics Journal.

- Sulphonamides: Deserving class as MMP inhibitors?. (2013). PubMed.

- Structural, Biochemical, and Computational Characterization of Sulfamides as Bimetallic Peptidase Inhibitors. (2024).

- Structural, Biochemical, and Computational Characterization of Sulfamides as Bimetallic Peptidase Inhibitors. (2024). PUBDB.

- Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. (2021). Juniper Publishers.

- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025). Advances in Journal of Chemistry.

- Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer's Disease. (2022). Scientific Research Publishing.

- Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... (n.d.).

- Sulphonamides: Deserving class as MMP inhibitors?. (n.d.). BioKB.

- Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. (2013). Taylor & Francis Online.

- Sulphonamides: Deserving class as MMP inhibitors? | Request PDF. (2025).

- Thermodynamics–Structure Correlations of Sulfonamide Inhibitor Binding to Carbonic Anhydrase | Request PDF. (n.d.).

- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry.

- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules.

- Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. (n.d.). PubMed.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of the Iranian Chemical Society.

- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv

- Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv

- Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. (2014). Taylor & Francis Online.

- Small Molecule Detection by Surface Plasmon Resonance (SPR). (n.d.). Biosensing Instrument.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B.

- Antimicrobial Sulfonamides: An Objective Review. (2023). IOSR Journal of Pharmacy and Biological Sciences.

- Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). (2006). PubMed.

- X-ray crystallographic and kinetic investigations of 6-sulfamoyl-saccharin as a carbonic anhydrase inhibitor. (2015). PubMed.

- Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography. (2025). Benchchem.

- Isothermal titration calorimetry profiles of CA binders.The structures... (n.d.).

- X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (2025). RSC Publishing.

- Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (n.d.). PMC.

- Metalloprotease inhibitor. (n.d.). Wikipedia.

- Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument.

- Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... (n.d.).

- Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Biophysical Reviews.

- Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (2020). ACS Omega.

- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Molecular Biosciences.

- Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase

- Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed.

- Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023). Frontiers in Pharmacology.

- Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (2026). Journal of Molecular Structure.

- Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. (n.d.). Postepy w Higienie i Medycynie Doswiadczalnej.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 3. ajchem-b.com [ajchem-b.com]

- 4. mathewsopenaccess.com [mathewsopenaccess.com]

- 5. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Sulfonamides | Drugs | Various | Poultrymed [poultrymed.com]

- 14. researchgate.net [researchgate.net]

- 15. iosrjournals.org [iosrjournals.org]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BioKB - Publication [biokb.lcsb.uni.lu]

- 19. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]

- 23. biosensingusa.com [biosensingusa.com]

- 24. biosensingusa.com [biosensingusa.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 27. tandfonline.com [tandfonline.com]

- 28. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]

- 29. Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer’s Disease [scirp.org]

- 30. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Substituted-2-Thiophenesulfonamides

Introduction: The Significance of the Thiophene Sulfonamide Scaffold

The thiophene ring is a privileged pharmacophore in medicinal chemistry, valued for its versatile biological activities and its role as a bioisostere for the phenyl ring.[1][2] When functionalized with a sulfonamide group, the resulting thiophenesulfonamide scaffold becomes a cornerstone for a diverse range of therapeutic agents. These compounds are particularly renowned as potent inhibitors of carbonic anhydrases (CAs), enzymes linked to various pathologies including glaucoma, epilepsy, and certain cancers.[3] The anti-glaucoma medication Brinzolamide is a prominent example, underscoring the clinical importance of this molecular framework.[4]

The substitution pattern on the thiophene ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Specifically, derivatization at the 4-position offers a strategic vector for exploring structure-activity relationships (SAR). This guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of robust and versatile synthetic routes to access 4-substituted-2-thiophenesulfonamides, focusing on the underlying chemical principles and providing actionable, field-proven protocols.

Strategic Overview: A Retrosynthetic Approach

A successful synthesis begins with a logical disconnection strategy. The most common and flexible approach for generating a library of 4-substituted-2-thiophenesulfonamides relies on the late-stage functionalization of a common intermediate, typically a 4-halo-2-thiophenesulfonamide, via modern cross-coupling reactions. An alternative strategy involves building the thiophene ring with the desired 4-substituent already in place or installed early in the sequence.

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

4-Bromo-2-thiophenesulfonamide (1.0 eq)

-

Aryl or heteroaryl boronic acid or pinacol ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene) and water (typically 4:1 to 10:1 ratio)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 4-bromo-2-thiophenesulfonamide, the boronic acid derivative, and the base.

-

Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add the palladium catalyst to the vessel under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-2-thiophenesulfonamide.

| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 95 | ~80-90 | Adapted from [5][6] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 95 | ~85-95 | Adapted from [5][6] |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 95 | ~75-85 | Adapted from [5][6] |

| Pyridine-3-boronic acid | PdCl₂(dppf) (3) | K₂CO₃ | DME/H₂O (4:1) | 90 | ~60-75 | Adapted from [7] |

B. Palladium-Catalyzed Buchwald-Hartwig Amination

For the introduction of nitrogen-based substituents (primary or secondary amines, amides, carbamates), the Buchwald-Hartwig amination is the premier method. [8][9]This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. [10]The choice of ligand is critical for success and is often substrate-dependent.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 3. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Arylation and heteroarylation of thienylsulfonamides with organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols: 4-(Hydroxymethyl)-2-thiophenesulfonamide as a Versatile Research Probe

Abstract

This document provides a comprehensive guide to the utilization of 4-(Hydroxymethyl)-2-thiophenesulfonamide as a powerful research probe. Moving beyond a simple recitation of facts, this guide delves into the rationale behind its application, offering detailed protocols and expert insights for researchers in pharmacology, biochemistry, and drug discovery. The inherent chemical properties of the thiophene sulfonamide scaffold, coupled with the strategic placement of a hydroxymethyl group, confer unique biological activities and make it a valuable tool for investigating specific cellular pathways. This document will focus on its established role as a potent inhibitor of carbonic anhydrases and its emerging applications in other biological contexts.

Introduction: The Scientific Rationale for 4-(Hydroxymethyl)-2-thiophenesulfonamide as a Research Probe

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and diuretic properties.[1][2] The thiophene ring, a sulfur-containing heterocycle, is another privileged scaffold in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[3] The strategic combination of these two moieties in 4-(Hydroxymethyl)-2-thiophenesulfonamide creates a molecule with specific and potent biological effects, primarily as a carbonic anhydrase inhibitor.[4][5]

The hydroxymethyl group at the 4-position is not merely a passive substituent. It plays a crucial role in modulating the molecule's solubility, a critical factor for its use in aqueous biological systems, and can also participate in hydrogen bonding interactions within the active sites of target enzymes.[4][5] This unique combination of a potent inhibitory scaffold and a solubilizing/interacting functional group makes 4-(Hydroxymethyl)-2-thiophenesulfonamide an ideal probe for studying the physiological and pathological roles of its target enzymes.

Primary Application: A Potent Carbonic Anhydrase Inhibitor

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a multitude of physiological processes, including pH regulation, ion transport, and fluid secretion. Dysregulation of CA activity has been implicated in various diseases, such as glaucoma, epilepsy, and certain types of cancer.[6][7]

4-(Hydroxymethyl)-2-thiophenesulfonamide belongs to a class of heterocyclic sulfonamides that are potent inhibitors of several CA isozymes, particularly CA II.[4][5] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity.

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides against carbonic anhydrase is a classic example of zinc-binding inhibition. The deprotonated sulfonamide nitrogen atom displaces a zinc-bound water molecule or hydroxide ion, forming a stable tetrahedral coordination complex with the Zn²⁺ ion at the core of the enzyme's active site. This interaction prevents the binding and subsequent hydration of the carbon dioxide substrate.

Caption: General synthetic workflow for 4-(Hydroxymethyl)-2-thiophenesulfonamide.

Step-by-Step Protocol Overview:

-

Formylation/Acylation: Introduction of a carbonyl group at the 2-position of a suitable 4-substituted thiophene.

-

Reduction: The carbonyl group is reduced to a hydroxymethyl group. [8]3. Sulfonylation: Introduction of a sulfonyl chloride group at the 5-position of the thiophene ring.

-

Ammonolysis: The sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia. [5] Note on Trustworthiness: Each step of the synthesis should be monitored by appropriate analytical techniques (e.g., TLC, NMR, and Mass Spectrometry) to ensure the identity and purity of the intermediates and the final product.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency of 4-(Hydroxymethyl)-2-thiophenesulfonamide against a purified CA isozyme. The assay is based on the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

-

Purified human carbonic anhydrase II (or other isozyme of interest)

-

4-(Hydroxymethyl)-2-thiophenesulfonamide

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of 4-(Hydroxymethyl)-2-thiophenesulfonamide in DMSO.

-

Prepare serial dilutions of the inhibitor in Tris-HCl buffer.

-

In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the inhibitor solution (or DMSO for control) to the respective wells.

-

Add 10 µL of the CA enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of p-NPA solution.

-